molecular formula C12H3Br5O B12904579 1,2,4,7,9-Pentabromo-dibenzofuran CAS No. 68795-14-2

1,2,4,7,9-Pentabromo-dibenzofuran

Cat. No.: B12904579
CAS No.: 68795-14-2
M. Wt: 562.7 g/mol
InChI Key: KYCXSUKOCJIDGC-UHFFFAOYSA-N
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Description

1,2,4,7,9-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. Its molecular formula is C₁₂H₃Br₅O, and it has a molecular weight of 562.672 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,7,9-Pentabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions. The reaction is carried out in a solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the dibenzofuran ring.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,2,4,7,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated dibenzofuran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can lead to different oxidation states and bromination patterns.

Scientific Research Applications

1,2,4,7,9-Pentabromo-dibenzofuran has several scientific research applications:

    Environmental Science: It is studied for its potential environmental impact and behavior as a persistent organic pollutant.

    Materials Chemistry: The compound is used in the synthesis of advanced materials, including flame retardants and polymers.

    Biological Studies: Research is conducted to understand its biological activity and potential toxicological effects.

    Analytical Chemistry: It serves as a reference compound in analytical methods for detecting and quantifying brominated dibenzofurans in environmental samples.

Mechanism of Action

The mechanism of action of 1,2,4,7,9-Pentabromo-dibenzofuran involves its interaction with biological molecules and environmental matrices. The bromine atoms enhance its reactivity and persistence, allowing it to interact with various molecular targets. In biological systems, it can bind to proteins and DNA, potentially leading to toxic effects. The pathways involved include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,7,8-Hexachlorodibenzofuran: Another halogenated dibenzofuran with similar environmental and toxicological properties.

    2,3,7,8-Tetrachlorodibenzodioxin: A well-known toxic compound with structural similarities to dibenzofurans.

    1,2,3,4,6,7,8-Heptachlorodibenzofuran: A highly chlorinated dibenzofuran with similar persistence and bioaccumulation potential.

Uniqueness

1,2,4,7,9-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior. Compared to chlorinated analogs, brominated dibenzofurans often exhibit different toxicological profiles and environmental persistence, making them distinct in their applications and impact.

Properties

CAS No.

68795-14-2

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,2,4,7,9-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-1-5(14)9-8(2-4)18-12-7(16)3-6(15)11(17)10(9)12/h1-3H

InChI Key

KYCXSUKOCJIDGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC3=C2C(=C(C=C3Br)Br)Br)Br)Br

Origin of Product

United States

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